molecular formula C10H18N4O2 B7683464 (3R,4R)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol

(3R,4R)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol

Cat. No. B7683464
M. Wt: 226.28 g/mol
InChI Key: JIGFEWVTVOUDGL-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a chiral molecule that has both therapeutic and diagnostic properties.

Mechanism of Action

The mechanism of action of ((3R,4R)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or receptors in the body. It may also act as an antioxidant and protect cells from oxidative damage.
Biochemical and Physiological Effects:
((3R,4R)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol has been shown to have several biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties. It has also been shown to have neuroprotective effects and may improve cognitive function. Additionally, ((3R,4R)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol may have anti-cancer properties and may inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ((3R,4R)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol in lab experiments is its chiral nature. It can be used as a chiral auxiliary in the synthesis of various biologically active molecules. It is also relatively easy to synthesize and purify. However, one of the limitations of using ((3R,4R)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol is its potential toxicity. It may also be expensive to produce in large quantities.

Future Directions

There are several potential future directions for the use of ((3R,4R)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol. It may be further investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It may also be used as a ligand in the synthesis of metal complexes for catalytic reactions. Additionally, ((3R,4R)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol may be used as a building block in the synthesis of new chiral molecules with potential therapeutic properties.

Synthesis Methods

The synthesis of ((3R,4R)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol involves the reaction of 4-ethylpyrrolidine-3,4-diol with 5-methyl-1,3,4-oxadiazol-2-ylmethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as column chromatography, recrystallization, and distillation.

Scientific Research Applications

((3R,4R)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol has several potential applications in scientific research. It has been used as a chiral auxiliary in the synthesis of various biologically active compounds. It has also been used as a ligand in the synthesis of metal complexes for catalytic reactions. Furthermore, ((3R,4R)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol has been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

(3R,4R)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-3-14(8-4-11-5-9(8)15)6-10-13-12-7(2)16-10/h8-9,11,15H,3-6H2,1-2H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGFEWVTVOUDGL-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NN=C(O1)C)C2CNCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=NN=C(O1)C)[C@@H]2CNC[C@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol

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